

# An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)phenol

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## Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

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## For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-(Benzyloxy)phenol**, also known as resorcinol monobenzyl ether, is an organic compound with the chemical formula  $C_{13}H_{12}O_2$ .<sup>[1][2]</sup> It serves as a valuable intermediate in the synthesis of various chemically and biologically active molecules. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

## I. Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **3-(Benzyloxy)phenol** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source
Molecular Formula	C13H12O2	[1][2]
Molecular Weight	200.23 g/mol	[1]
Appearance	White to off-white crystalline powder or solid.	[3]
Melting Point	50-54 °C	[3]
Boiling Point	358 °C at 760 mmHg; 200 °C at 5 mmHg	[1][3]
IUPAC Name	3-(benzyloxy)phenol	
Synonyms	Resorcinol monobenzyl ether, 3-(Phenylmethoxy)phenol	[1][3]
Purity	Typically >95% (by GC)	[3]
Storage Conditions	Room temperature, under an inert atmosphere.	[3]

## II. Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-(Benzyloxy)phenol**. The expected spectral characteristics are outlined below.

Spectroscopy	Key Features
$^1\text{H}$ NMR	Aromatic protons are expected in the $\delta$ 7-8 ppm range. The hydroxyl (-OH) proton typically appears as a broad singlet between $\delta$ 3-8 ppm. Protons on the carbon adjacent to the ether oxygen are deshielded and appear around $\delta$ 3.4-4.5 ppm. <a href="#">[4]</a> <a href="#">[5]</a>
$^{13}\text{C}$ NMR	Carbons bonded to the electron-withdrawing -OH group are deshielded and absorb in the $\delta$ 50-80 ppm range. <a href="#">[6]</a>
Infrared (IR)	A characteristic broad O-H stretching absorption is observed around $3500\text{ cm}^{-1}$ . The spectrum also shows typical aromatic C=C stretching bands at $1500$ and $1600\text{ cm}^{-1}$ and a strong C-O stretching absorption near $1050\text{ cm}^{-1}$ . <a href="#">[4]</a> <a href="#">[6]</a>
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z$ corresponding to the molecular weight of the compound. Common fragmentation patterns for phenols include alpha cleavage and dehydration. <a href="#">[4]</a>

### III. Experimental Protocols

This section details the methodologies for determining the key physical properties of **3-(Benzyloxy)phenol**.

#### A. Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically  $0.5\text{-}1.0^\circ\text{C}$ ) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[\[7\]](#)

Apparatus:

- Mel-Temp apparatus or similar melting point device[\[8\]](#)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding)

Procedure:

- Sample Preparation: A small amount of **3-(Benzyloxy)phenol** is finely crushed into a powder.[8]
- Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]
- Initial Approximate Measurement: The capillary tube is placed in the heating block of the Mel-Temp apparatus. The temperature is increased rapidly (5-10 °C per minute) to get an approximate melting range.[8]
- Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been allowed to cool to at least 20°C below the approximate melting point. The temperature is then raised slowly, at a rate of approximately 2 °C per minute.[8]
- Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a liquid are recorded. This range is the melting point of the sample.[8]

## B. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely recommended technique for evaluating the equilibrium solubility of a compound.[9]

Apparatus:

- Shake-flask or orbital shaker with temperature control

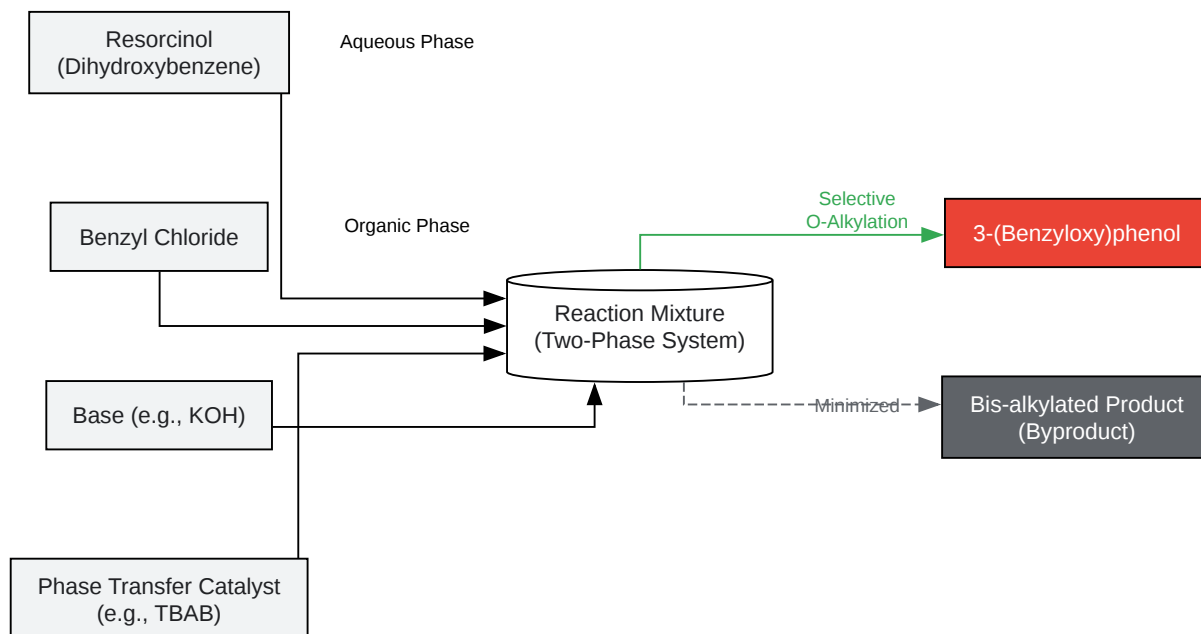
- Glass flasks with stoppers
- Analytical balance
- pH meter
- Filtration apparatus (e.g., syringe filters with 0.45  $\mu\text{m}$  pores)[9]
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

#### Procedure:

- Preparation of Media: Aqueous buffer solutions are prepared at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[10]
- Addition of Compound: An excess amount of **3-(Benzyloxy)phenol** is added to a known volume of each buffer solution in a flask. This ensures that a saturated solution is formed.[9]
- Equilibration: The flasks are sealed and placed in a shaker set to a constant temperature (e.g.,  $37 \pm 1$  °C) and agitation speed (e.g., 100 rpm). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9][10]
- Phase Separation: After equilibration, the solutions are allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45  $\mu\text{m}$  filter to remove any remaining solid particles.[9]
- Quantification: The concentration of **3-(Benzyloxy)phenol** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[11]
- pH Measurement: The pH of the solution is measured at the beginning and end of the experiment to ensure it has not changed significantly.[9]

## IV. Visualization of Synthetic Pathway

A common method for the synthesis of **3-(Benzyloxy)phenol** is the O-alkylation of resorcinol with benzyl chloride. This reaction is often carried out using phase transfer catalysis to improve selectivity and reaction rates.[12] The logical workflow of this synthesis is depicted below.



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Caption: Synthesis of **3-(Benzyloxy)phenol** via Phase Transfer Catalysis.

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